3-chloro-2-(trifluoromethyl)benzoic Acid
Description
Contextualization of Substituted Benzoic Acid Architectures in Organic and Medicinal Chemistry
Benzoic acid and its derivatives are fundamental structural motifs that appear frequently in medicinal chemistry and are utilized as building blocks in organic synthesis. nih.govwikipedia.org The carboxylic acid group is of particular interest as it can participate in a variety of chemical reactions, including the formation of esters, amides, and acid halides. wikipedia.org These transformations allow for the construction of more complex molecules from a simple benzoic acid scaffold.
In medicinal chemistry, the benzoic acid framework is present in numerous drugs and biologically active compounds. nih.govpreprints.org Researchers have synthesized and evaluated various substituted benzoic acids for a wide range of therapeutic applications, including anticancer and antimicrobial agents. preprints.org For instance, novel series of 3-[(6-Arylamino) pyridazinylamino] benzoic acids have been synthesized and investigated for their potential as anticancer agents. preprints.org The ability to modify the benzene (B151609) ring with different substituents allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This strategic functionalization is a cornerstone of modern drug discovery, enabling the development of compounds with improved efficacy and selectivity. nih.gov
Significance of Halogen and Trifluoromethyl Substituents in Aromatic Systems for Chemical and Biological Properties
The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto an aromatic ring profoundly influences the molecule's physical, chemical, and biological properties. researchgate.netmdpi.com Halogens like chlorine, and the CF₃ group, are strongly electron-withdrawing. cymitquimica.commdpi.com This electronic effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. cymitquimica.comresearchgate.net
The trifluoromethyl group is particularly noteworthy in drug design for several reasons:
Enhanced Lipophilicity : The CF₃ group increases the molecule's lipophilicity (fat-solubility), which can improve its absorption and distribution within the body. mdpi.com
Target Binding : The CF₃ group can enhance the binding affinity of a molecule to its biological target, such as an enzyme or receptor. mdpi.comnih.gov Its size and electronic nature can lead to more potent and selective interactions. mdpi.com
Similarly, halogen atoms like chlorine can form specific, directed interactions known as halogen bonds with electron-donating atoms in biological macromolecules. acs.org These interactions, distinct from classic hydrogen bonds, can contribute significantly to the binding affinity and selectivity of a drug candidate. acs.org The strategic placement of these substituents is a key strategy in medicinal chemistry to modulate a compound's activity. acs.org For example, the inclusion of a trifluoromethyl group is a feature of several FDA-approved drugs, including the anticancer agent Sorafenib and the antidepressant Fluoxetine. mdpi.com
Research Landscape for Structurally Related Benzoic Acid Derivatives: A Survey of Current Academic Investigations and Potential Relevance to 3-Chloro-2-(trifluoromethyl)benzoic Acid
The research landscape for substituted benzoic acids is vast and active, with numerous studies focusing on compounds structurally related to this compound. These investigations provide insight into the potential applications and synthetic utility of this class of molecules.
For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has been used as a pharmaceutical intermediate in the synthesis of novel antitubercular agents. These agents are designed to inhibit essential enzymes in Mycobacterium tuberculosis. Another related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid , also serves as a precursor for a promising class of antitubercular drugs known as benzothiazinones (BTZs), which target the DprE1 enzyme. nih.gov
Research into para-substituted benzoic acid derivatives has led to the identification of potent inhibitors of the protein phosphatase Slingshot, which has therapeutic potential in cancer treatment. nih.gov Furthermore, novel benzoic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase and carbonic anhydrase, enzymes implicated in Alzheimer's disease. nih.gov
The synthesis of these complex benzoic acid derivatives is also an area of active research. Patented methods describe the preparation of compounds like 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid , highlighting industrial interest in these structures. google.comgoogle.com These synthetic efforts often focus on achieving high yields and regioselectivity. google.com
The study of the physical and chemical behavior of these molecules is also crucial. Investigations into the self-association of substituted benzoic acids in different solvents using spectroscopic and computational methods help to understand their behavior in solution, which is critical for processes like crystallization and formulation. ucl.ac.uk
The collective research on these structurally similar compounds underscores the importance of the halogenated and trifluoromethylated benzoic acid scaffold. The findings suggest that this compound could serve as a valuable building block for the synthesis of new therapeutic agents or functional materials, leveraging the unique properties imparted by its specific substitution pattern.
Table 2: Structurally Related Benzoic Acid Derivatives and Their Research Context
| Compound Name | CAS Number | Research Area/Application | Source |
|---|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | 129931-45-9 | Intermediate for antitubercular agents | |
| 3-Chloro-5-(trifluoromethyl)benzoic acid | 53985-49-2 | Chemical intermediate | nih.govchemicalbook.com |
| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Not available in sources | Precursor for antitubercular benzothiazinones | nih.gov |
| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Not available in sources | Slingshot phosphatase inhibitor | nih.gov |
| 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid | Not available in sources | Subject of synthesis patents | google.comgoogle.com |
| 2-chloro-4,5-difluorobenzoic acid | Not available in sources | Precursor for quinolonecarboxylic acid derivatives | google.com |
Note: This table is interactive and can be sorted by clicking on the column headers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVGYAZXHZUVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470162 | |
| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857061-43-9 | |
| Record name | 3-Chloro-2-trifluoromethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Halogenated and Trifluoromethylated Benzoic Acid Scaffolds
Strategies for Regioselective Benzene (B151609) Ring Functionalization
Regioselective functionalization is paramount in the synthesis of specifically substituted benzene rings. The process involves introducing substituents at defined positions, which is governed by the electronic properties of the groups already present on the ring and the reaction conditions employed.
The introduction of a chlorine atom onto a benzene ring is typically achieved through electrophilic aromatic substitution. masterorganicchemistry.com For benzene and deactivated rings, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is required. libretexts.orgchemguide.co.uk The catalyst polarizes the Cl-Cl bond, creating a potent electrophile (Cl⁺) that is attacked by the aromatic π-system. chemguide.co.ukchemistrysteps.com The reaction proceeds via a carbocation intermediate, known as a sigma complex or arenium ion, which then loses a proton to restore aromaticity. masterorganicchemistry.com
When existing substituents are present, they direct the position of the incoming chlorine atom. For instance, electron-donating groups direct ortho- and para-, while electron-withdrawing groups, like the trifluoromethyl (-CF₃) and carboxyl (-COOH) groups, are meta-directors. turito.com Therefore, direct chlorination of 2-(trifluoromethyl)benzoic acid would be expected to yield 3-chloro-2-(trifluoromethyl)benzoic acid, as the carboxyl and trifluoromethyl groups both direct the incoming electrophile to the meta-position relative to themselves (position 5), which is position 3 relative to the trifluoromethyl group.
Table 1: Catalysts in Benzene Halogenation
| Reaction | Catalyst | Function |
|---|---|---|
| Chlorination | AlCl₃ or FeCl₃ | Activates the halogen to create a better electrophile. masterorganicchemistry.comlibretexts.org |
| Bromination | AlBr₃ or FeBr₃ | Activates the halogen to create a better electrophile. chemguide.co.uk |
The trifluoromethyl (-CF₃) group is a crucial substituent in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and lipophilicity. Its introduction onto an aromatic ring can be challenging.
Direct Trifluoromethylation: This involves the reaction of an aromatic ring with a trifluoromethyl radical (•CF₃) source. These radicals can be generated from reagents like trifluoroacetic acid via Kolbe electrolysis or from trifluoromethyl iodide. rsc.orggoogle.com However, these methods can sometimes suffer from low isomeric selectivity. google.com
Indirect Trifluoromethylation: These methods often provide better regiochemical control.
Halide-Exchange Reactions: A common industrial method involves the reaction of a trichloromethyl-substituted arene (a benzotrichloride) with a fluoride (B91410) source like hydrogen fluoride (HF). google.com For example, 2-chloro-1-(trichloromethyl)benzene could be converted to 2-chloro-1-(trifluoromethyl)benzene.
Coupling Reactions: Aryl iodides can undergo coupling reactions with trifluoromethyl copper reagents to introduce the -CF₃ group with high selectivity. google.comrsc.org This approach requires the prior synthesis of the corresponding aryl iodide. google.com
From Carboxylic Acids: Aromatic carboxylic acids can be converted to trifluoromethyl groups, although this is a multi-step process.
The introduction of a carboxylic acid group (-COOH) onto an aromatic ring can be accomplished through several carboxylation methods.
Grignard Reaction: A highly effective laboratory-scale method involves the formation of a Grignard reagent (an organomagnesium halide) from an aryl halide. This reagent then reacts with carbon dioxide (dry ice) in a nucleophilic addition, followed by acidification to yield the benzoic acid. patsnap.com
Directed Ortho-metalation and Carboxylation: In a relevant synthesis for a similar compound, 2-chloro-5-(trifluoromethyl)benzoic acid was prepared from 4-chlorobenzotrifluoride. chemicalbook.com The process involves lithiation at the position ortho to the chlorine atom using n-butyllithium, followed by quenching the resulting aryllithium intermediate with carbon dioxide. chemicalbook.com This demonstrates a powerful strategy for regioselective carboxylation.
Friedel-Crafts Carboxylation: Direct carboxylation of benzene with CO₂ can be achieved using a Lewis acid like aluminum chloride (AlCl₃) and aluminum powder, which acts as an HCl scavenger to drive the reaction forward. quora.com This method, however, can require harsh conditions.
Multistep Synthesis Routes from Diverse Precursors
The synthesis of this compound often involves a sequence of reactions starting from more readily available precursors. The order of reactions is critical to ensure the correct placement of substituents.
A common and robust method for preparing aromatic carboxylic acids is the oxidation of a pre-existing carbon-based side chain. organicmystery.com
Oxidation of Alkylbenzenes: An alkyl group on a benzene ring can be oxidized to a carboxylic acid group, provided it has at least one hydrogen atom on the benzylic carbon. libretexts.orgsavemyexams.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used. savemyexams.comncert.nic.in For example, 2-chloro-1-methyl-3-(trifluoromethyl)benzene could theoretically be oxidized to this compound. The entire alkyl side chain, regardless of its length, is oxidized to a -COOH group. libretexts.orgncert.nic.in
Oxidation of Aromatic Aldehydes and Primary Alcohols: Aromatic aldehydes and primary benzylic alcohols are readily oxidized to the corresponding benzoic acids. organicmystery.com Common oxidizing agents include potassium permanganate, Jones reagent (CrO₃/H₂SO₄), and for aldehydes, even milder agents like Tollens' reagent can be effective. organicmystery.com For instance, 3-chloro-2-(trifluoromethyl)benzaldehyde (B3213747) could be oxidized to form the target acid. chemicalbook.com
Table 2: Common Oxidizing Agents for Benzoic Acid Synthesis
| Precursor | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Alkylbenzene | KMnO₄ | Alkaline, heat, followed by acidification. savemyexams.comncert.nic.in |
| Primary Alcohol | Jones Reagent (CrO₃/H₂SO₄) | Acidic media. organicmystery.com |
Hydrolysis is a fundamental reaction for converting several functional groups into a carboxylic acid.
Hydrolysis of Nitriles (Benzonitriles): Benzonitrile (B105546) derivatives can be hydrolyzed to benzoic acids under either acidic or basic conditions. organicmystery.com The reaction proceeds through an amide intermediate. ncert.nic.in This pathway is useful as the nitrile group can be introduced via methods like the Sandmeyer reaction from an aniline (B41778) precursor. A patent describes the use of nitrilase enzymes for the hydrolysis of benzonitrile derivatives under mild conditions, offering an environmentally friendly alternative. google.com
Hydrolysis of Esters: The hydrolysis of benzoate (B1203000) esters, such as ethyl benzoate, with an acid or base catalyst yields the corresponding benzoic acid. organicmystery.com Alkaline hydrolysis first produces the carboxylate salt (e.g., sodium benzoate), which is then protonated in a separate acidification step to give the final carboxylic acid. sserc.org.uk
Hydrolysis of Benzotrichlorides: Benzotrichlorides (aromatic rings substituted with a -CCl₃ group) can be hydrolyzed to benzoic acids. googleapis.com This reaction is particularly relevant as the -CCl₃ group can be a precursor to the -CF₃ group via halide exchange. google.com For example, a patent describes the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride using sulfuric acid to yield the corresponding benzoic acid. googleapis.com
Selective Fluorination Techniques for Trifluoromethyl Group Incorporation
The introduction of a trifluoromethyl (-CF3) group into an aromatic system is a key step in the synthesis of many modern chemical entities due to the unique electronic properties and metabolic stability this group imparts. organic-chemistry.orgprinceton.edu A variety of reagents and methods have been developed for this purpose, moving from harsh traditional conditions to milder, more selective catalytic processes.
One prominent method involves the use of trifluoromethyltrimethylsilane (TMSCF3) , often referred to as the Ruppert-Prakash reagent. This nucleophilic trifluoromethylating agent can react with various electrophiles. For instance, benzoic acids can be converted into aryl trifluoromethyl ketones through a process activated by anhydrides like trifluoroacetic anhydride (B1165640) (TFAA). organic-chemistry.orgacs.org While this specific reaction yields a ketone, related methodologies can be adapted for direct trifluoromethylation.
Another significant approach is metal-mediated or catalyzed trifluoromethylation . Copper-mediated reactions, such as the McLoughlin-Thrower reaction, historically demonstrated the ability to couple trifluoroiodomethane (CF3I) with iodoarenes. wikipedia.org Modern variations use more sophisticated copper complexes and trifluoromethyl sources. wikipedia.orgwikipedia.org Palladium complexes have also been successfully employed to catalyze the trifluoromethylation of aryl halides and boronic acids, providing a versatile route to CF3-substituted aromatics. princeton.edu
Photoredox catalysis has emerged as a powerful and mild technique for generating trifluoromethyl radicals from sources like triflyl chloride (CF3SO2Cl) or CF3I. princeton.eduwikipedia.org This method allows for the direct C-H trifluoromethylation of a broad range of aromatic and heteroaromatic rings at room temperature using a simple light source, avoiding the need for pre-functionalized starting materials. princeton.edu
Electrophilic trifluoromethylating reagents, such as Umemoto and Togni reagents , represent another important class. wikipedia.orgnih.gov These hypervalent iodine compounds can deliver a "CF3+" equivalent to nucleophilic substrates, including certain aromatic systems. nih.gov
The choice of method often depends on the specific substrate and the desired position of the trifluoromethyl group. For a molecule like this compound, a method that is tolerant of both the chloro and carboxylic acid functionalities (or their precursors) would be essential.
| Reagent/Method | Description | Typical Conditions |
| Trifluoromethyltrimethylsilane (TMSCF3) | A nucleophilic CF3 source used for trifluoromethylating various electrophiles. organic-chemistry.orgacs.org | Often used with an activator (e.g., TFAA) and a fluoride source (e.g., CsF). organic-chemistry.org |
| Copper-Mediated Trifluoromethylation | Involves coupling an aryl halide with a CF3 source using a stoichiometric or catalytic amount of copper. wikipedia.orgwikipedia.org | Typically requires a polar solvent (e.g., DMF) and elevated temperatures. wikipedia.org |
| Photoredox Catalysis | Uses a photocatalyst and light to generate CF3 radicals from precursors like CF3SO2Cl or CF3I for direct C-H or cross-coupling reactions. princeton.eduwikipedia.org | Mild conditions, often at room temperature with a visible light source. princeton.edu |
| Umemoto & Togni Reagents | Electrophilic sources of the CF3 group, typically hypervalent iodine compounds. wikipedia.orgnih.gov | React with nucleophilic arenes or other nucleophiles. nih.gov |
Modern Synthetic Innovations and Catalytic Approaches
Recent innovations in organic synthesis have focused on increasing efficiency, selectivity, and sustainability. For scaffolds like this compound, these advances include novel catalytic systems for ring construction and functionalization, as well as the application of principles that reduce environmental impact.
Application of Organometallic Reagents in Aryl Carboxylation
The direct introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation. While classical methods exist, modern approaches often utilize organometallic intermediates to achieve high efficiency and functional group tolerance.
A primary strategy involves the carboxylation of aryl halides with carbon dioxide (CO2) , a readily available C1 feedstock. This is often achieved by first converting the aryl halide into a more reactive organometallic species, such as an organolithium or Grignard reagent. libretexts.orglibretexts.org However, these powerful reagents have limitations as they are strong bases and can react with acidic functional groups. libretexts.orglibretexts.org
Transition-metal catalysis offers a more versatile alternative. Palladium and nickel-based systems are prominent in the catalytic reductive carboxylation of aryl halides. researchgate.netnih.govacs.org In these processes, a low-valent metal catalyst (e.g., Ni(0) or Pd(0)) undergoes oxidative addition into the aryl-halide bond. The resulting organometallic complex can then react with CO2. A reducing agent, such as manganese or diethylzinc, is required to turn over the catalytic cycle. acs.orggoogle.com The choice of ligands is crucial for success, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results by minimizing side reactions. acs.org These catalytic methods can tolerate a wider array of functional groups compared to traditional organometallic routes. researchgate.netacs.org
| Method | Catalyst/Reagent System | Substrate | Key Features |
| Grignard Reagent Carboxylation | Magnesium (Mg), followed by CO2 | Aryl Halides | A classic, stoichiometric method. libretexts.org |
| Palladium-Catalyzed Carboxylation | Pd(OAc)2 / tBuXPhos, Et2Zn, CO2 | Aryl Bromides | Tolerates a wide range of functional groups. acs.org |
| Nickel-Catalyzed Carboxylation | NiCl2(PPh3)2, Mn, CO2 | Aryl Chlorides | Uses a less expensive metal catalyst and reductant. acs.org |
Phase Transfer Catalysis for Etherification Reactions in Related Benzoic Acid Systems
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.orgyoutube.com This is particularly useful for reactions involving an ionic nucleophile (often water-soluble) and an organic substrate (soluble in an organic solvent).
In the context of benzoic acid systems, PTC is highly effective for O-alkylation (etherification) reactions. For example, the synthesis of benzoate esters can be achieved by reacting the sodium or potassium salt of a benzoic acid (dissolved in or interfaced with water) with an alkyl halide (dissolved in an organic solvent). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, transports the carboxylate anion from the aqueous phase into the organic phase, where it can react with the alkyl halide. wikipedia.orgyoutube.com
This methodology is advantageous because it avoids the need for anhydrous solvents and strong, non-nucleophilic bases that are often required in homogeneous reaction systems. The conditions are generally mild, and the process can be more cost-effective and "greener" by allowing the use of water. wikipedia.orgyoutube.com This approach would be applicable for converting a substituted benzoic acid into its corresponding ester, a common synthetic manipulation.
Exploration of Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netdovepress.com The synthesis of fluorinated aromatics, which has traditionally relied on hazardous reagents and harsh conditions, is an area where green innovations are particularly impactful.
Key green approaches to the synthesis of fluorinated benzoic acids include:
Use of Safer Fluorinating Reagents: Moving away from highly toxic and corrosive reagents like elemental fluorine (F2) and anhydrous hydrogen fluoride (HF). numberanalytics.comnumberanalytics.com While reagents like Selectfluor are still used, the development of methods that can utilize simple alkali metal fluorides (e.g., KF) is a major goal. dovepress.comrsc.org
Solvent-Free and Alternative Solvent Systems: Performing reactions in the absence of volatile organic solvents reduces waste and environmental impact. Mechanochemistry , or solid-state synthesis, where reactions are induced by mechanical grinding, has been successfully applied to nucleophilic aromatic fluorination using KF. rsc.org Water, supercritical CO2, and ionic liquids are also explored as greener solvent alternatives. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is a prime example of an atom-economical strategy, as it avoids the pre-installation and subsequent loss of leaving groups. princeton.edursc.org
For example, the synthesis of 3-(trifluoromethyl)benzoic acid has been reported via the oxidation of the corresponding aldehyde using hydrogen peroxide in water, representing a greener alternative to traditional heavy-metal oxidants. chemicalbook.com Similarly, the synthesis of 4-(trifluoromethyl)benzoic acid can be achieved through the aerobic oxidation of p-trifluorobenzaldehyde in water using a catalytic amount of cobalt and copper salts. chemicalbook.com These examples highlight the ongoing efforts to create more sustainable pathways to valuable fluorinated building blocks. rsc.org
Iii. Chemical Reactivity and Derivatization Strategies of Substituted Benzoic Acids
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives such as esters, amides, and acid halides.
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a substituted benzoic acid like 3-chloro-2-(trifluoromethyl)benzoic acid, esters can be prepared through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is reversible and often requires the removal of water to drive the equilibrium toward the product.
Alternatively, esterification can be achieved under milder conditions using coupling reagents or by first converting the carboxylic acid to a more reactive intermediate. For instance, benzyne-mediated esterification allows for the formation of esters under mild conditions through the selective nucleophilic addition of the carboxylic acid to benzyne, followed by transesterification. organic-chemistry.org
Table 1: Representative Esterification Methods
| Method | Reagents | Conditions | Description |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Heat, often with water removal | A classic equilibrium-based method suitable for simple alcohols. iajpr.com |
| Alkyl Halide Reaction | Alkyl Halide, Base (e.g., K₂CO₃) | Solvent (e.g., DMF, Acetone) | The carboxylate salt, formed in situ, acts as a nucleophile to displace the halide. |
| Coupling Agent-Mediated | Alcohol, Coupling Agent (e.g., EDCI, DCC), Base (e.g., DMAP) | Room temperature, anhydrous solvent (e.g., CH₂Cl₂) | Forms a highly reactive intermediate, facilitating attack by the alcohol nucleophile. organic-chemistry.org |
The synthesis of amides from carboxylic acids is a cornerstone of medicinal chemistry and materials science. researchgate.net Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated in situ or converted to a more reactive species.
One common strategy involves the use of coupling reagents that generate a highly reactive acyloxy-phosphonium or similar species, which is then readily attacked by the amine. researchgate.netacs.org A variety of such reagents are available, allowing for the formation of amide bonds under mild, room-temperature conditions. researchgate.netacs.org Another approach is the initial conversion of the carboxylic acid to its acid chloride, which then reacts rapidly with the desired primary or secondary amine. nih.gov
Table 2: Common Reagents for Amide Bond Formation from Carboxylic Acids
| Reagent Class | Examples | Mechanism of Action |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Activates the carboxyl group to form an O-acylisourea intermediate. |
| Phosphonium (B103445) Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms a reactive benzotriazolyl ester intermediate. |
| In Situ Acid Chloride Formation | Triphenylphosphine (PPh₃) and N-Chlorophthalimide (NCPhth) | Generates phosphonium salts in situ that activate the carboxylic acid. acs.orgnih.gov |
The synthesis of N-trifluoromethyl amides, a class of compounds with unique properties, can also be achieved from carboxylic acid derivatives like halides and esters under mild conditions in the presence of silver fluoride (B91410) and an isothiocyanate. nih.gov
The conversion of this compound into its corresponding acid halide, 3-chloro-2-(trifluoromethyl)benzoyl chloride, provides a highly reactive intermediate for further synthesis. Acid halides are valuable precursors for the preparation of esters, amides, and for use in Friedel-Crafts acylation reactions.
The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride. chemicalbook.comlibretexts.org The reaction with thionyl chloride converts the hydroxyl group into a chlorosulfite intermediate, which is a good leaving group. libretexts.org Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.org The synthesis of trifluoromethyl-substituted benzoyl chlorides from the corresponding acids using thionyl chloride is a well-established method. google.com
Table 3: Reagents for Acid Chloride Synthesis
| Reagent | Formula | Byproducts | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Byproducts are gaseous, simplifying purification. libretexts.orglibretexts.org |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Reaction can be run under milder conditions, often catalyzed by DMF. chemicalbook.com |
Reactivity of Aromatic Halogen Substituents
The chlorine atom on the aromatic ring of this compound is generally unreactive under standard nucleophilic substitution conditions (Sₙ1/Sₙ2). However, its reactivity is significantly enhanced in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent trifluoromethyl group.
Aryl halides can undergo nucleophilic substitution through an addition-elimination mechanism (SₙAr), provided the ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org In this compound, the trifluoromethyl group is a powerful electron-withdrawing substituent. Its position ortho to the chlorine atom strongly activates that site for nucleophilic attack.
The mechanism involves two key steps:
Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing trifluoromethyl group, which provides significant stabilization. libretexts.orgyoutube.com
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.
This pathway allows for the displacement of the chlorine atom by a variety of nucleophiles, such as alkoxides, amines, and thiolates, to generate a diverse range of substituted 2-(trifluoromethyl)benzoic acid derivatives. The reaction is favored when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the Meisenheimer complex. libretexts.org
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is particularly powerful for creating biaryl structures. libretexts.org
The chlorine atom of this compound can serve as the halide component in a Suzuki-Miyaura reaction. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern palladium catalyst systems with specialized phosphine (B1218219) ligands (e.g., RuPhos) enable their efficient coupling. nih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl halide, forming a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for the elaboration of the this compound scaffold. nih.govnih.gov
Table 4: Components of a Typical Suzuki-Miyaura Reaction
| Component | Example | Role in Catalytic Cycle |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Source of the active Pd(0) catalyst. |
| Ligand | RuPhos, SPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity. |
| Organoboron Reagent | Phenylboronic acid | Provides the nucleophilic carbon component for the new C-C bond. libretexts.org |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for the transmetalation step. nih.gov |
Chemical Modifications Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is renowned for its exceptional stability and is generally considered robust and unreactive under a wide range of reaction conditions. tcichemicals.com This chemical inertness is attributed to the high strength of the carbon-fluorine bonds. Consequently, direct chemical modification or derivatization of the -CF3 group on an aromatic ring is challenging and not a common synthetic strategy. tcichemicals.com
While direct transformation of the -CF3 group is difficult, it is pertinent to discuss synthetic strategies that involve the interconversion of a carboxylic acid and a trifluoromethyl group, as this highlights the conditions required to form or react with such a stable moiety. These transformations typically require potent and specific fluorinating reagents.
One established method for converting an aromatic carboxylic acid into a trifluoromethyl group is through deoxofluorination using sulfur tetrafluoride (SF4) or its equivalents. researchgate.net This reaction replaces the oxygen atoms of the carboxyl group with fluorine atoms. Another, less common, method involves a two-step process where the carboxylic acid is first converted to a dithioester, which is then treated with a powerful fluorinating agent like bromine trifluoride (BrF3) to yield the trifluoromethyl derivative. researchgate.net These methods underscore the harsh conditions necessary to effect transformations at a carbon center destined to become, or which already is, a trifluoromethyl group.
The primary role of the trifluoromethyl group in the context of reactivity is not as a site for modification, but as a powerful electron-withdrawing group that profoundly influences the reactivity of the entire molecule, particularly the aromatic ring. tcichemicals.comnih.gov
Table 1: Synthetic Methods for the Conversion of Aromatic Carboxylic Acids to Trifluoromethyl Groups
| Method | Reagents | Description | Reference |
| Deoxofluorination | Sulfur Tetrafluoride (SF₄) | A direct but hazardous method that replaces the carboxylic acid's oxygen atoms with fluorine under pressure. | researchgate.net |
| Dithioester Fluorination | 1. Dithioester formation2. Bromine Trifluoride (BrF₃) | A two-step process involving the conversion of the carboxylic acid to a dithioester followed by reaction with a strong fluorinating agent. | researchgate.net |
Electrophilic Aromatic Substitution on Substituted Benzoic Acid Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity (the position at which the new substituent is added) of the reaction are dictated by the substituents already present on the ring. libretexts.org Substituents are broadly classified as either activating (increasing the reaction rate compared to benzene) or deactivating (decreasing the rate). They also direct incoming electrophiles to specific positions: ortho (position 2), meta (position 3), or para (position 4).
In this compound, all three substituents are deactivating groups, making the aromatic ring significantly less reactive towards electrophiles than benzene. libretexts.org Their individual directing effects are as follows:
Carboxylic Acid (-COOH): This group is strongly deactivating due to the electron-withdrawing nature of the carbonyl and hydroxyl components. It is a meta-director. libretexts.org
Trifluoromethyl (-CF3): This is one of the most powerful electron-withdrawing and deactivating groups due to the strong inductive effect of the three fluorine atoms. It is a potent meta-director. masterorganicchemistry.com
Chloro (-Cl): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (the arenium ion) formed during the substitution. libretexts.orgorganicchemistrytutor.com
Table 2: Directing Effects of Substituents in this compound
| Substituent | Position | Classification | Directing Effect |
| -COOH | 1 | Deactivating | Meta |
| -CF₃ | 2 | Deactivating | Meta |
| -Cl | 3 | Deactivating | Ortho, Para |
Nitration, the introduction of a nitro group (-NO2) onto the aromatic ring, is a classic example of electrophilic aromatic substitution, typically carried out with a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration on this compound is controlled by the powerful deactivating and directing influences of the existing substituents.
The available positions for substitution are C4, C5, and C6. We can analyze the directing effects for each position:
Position C4: This position is para to the chloro group, meta to the trifluoromethyl group, and meta to the carboxylic acid group (relative to the substituent, not by numbering). The chloro group's para-directing resonance effect and the trifluoromethyl group's meta-directing effect are in agreement here. This makes C4 a potential site for substitution.
Position C5: This position is meta to the chloro group, ortho to the trifluoromethyl group, and meta to the carboxylic acid group. While the carboxylic acid directs meta to C5, substitution ortho to the extremely deactivating -CF3 group is highly disfavored.
Position C6: This position is ortho to the chloro group and meta to the trifluoromethyl group. Both of these effects direct toward C6. However, this position is subject to significant steric hindrance from the adjacent chloro group.
Considering these factors, substitution is most likely to be directed to position C4 . This position is electronically favored by being para to the chloro group (a resonance-donating effect that stabilizes the intermediate) and meta to the strongly deactivating -CF3 group, avoiding the formation of a highly unstable arenium ion with adjacent positive charges. libretexts.org While position C6 is also electronically favored by two of the groups, the steric hindrance from the adjacent chlorine atom may reduce its reactivity compared to the less hindered C4 position.
Experimental data on the nitration of the closely related compound 3-chlorobenzotrifluoride (B146439) (which lacks the carboxylic acid group) show that a mixture of isomers is formed, with nitration occurring at positions 2, 4, and 6. This suggests that while a primary product may be favored, the formation of multiple isomers is possible, with the precise ratio depending on specific reaction conditions such as temperature and acid concentration. The presence of the additional deactivating meta-directing carboxylic acid group in this compound would further deactivate the ring and likely enhance the preference for substitution at the C4 and C6 positions over the C5 position.
Table 3: Analysis of Regioselectivity for Nitration of this compound
| Position for Nitration | Influence of -COOH (at C1) | Influence of -CF₃ (at C2) | Influence of -Cl (at C3) | Predicted Outcome |
| C4 | Neutral (para) | Favorable (meta) | Favorable (para) | Likely major product. Electronically favored by two groups and less sterically hindered. |
| C5 | Favorable (meta) | Unfavorable (ortho) | Neutral (meta) | Unlikely product. Substitution ortho to the strongly deactivating -CF₃ group is energetically unfavorable. |
| C6 | Unfavorable (ortho) | Favorable (meta) | Favorable (ortho) | Possible minor product. Electronically favored but may be disfavored due to steric hindrance from the adjacent -Cl group. |
Iv. Applications in Interdisciplinary Chemical Sciences
Role in Medicinal Chemistry and Pharmaceutical Development
In the sphere of medicinal chemistry, the structural framework of 3-chloro-2-(trifluoromethyl)benzoic acid is of particular interest for the development of new therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability and membrane permeability of drug candidates.
The this compound moiety serves as a crucial scaffold in the synthesis of active pharmaceutical ingredients (APIs). While direct examples for this specific isomer are not extensively documented in publicly available literature, the use of closely related substituted benzoic acids is prevalent. For instance, compounds such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid have been identified as key intermediates in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs. researchgate.net The general principle involves utilizing the carboxylic acid group for amide bond formation or other coupling reactions, while the chloro and trifluoromethyl groups modulate the physicochemical properties and biological activity of the final API. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve characteristics like lipophilicity and metabolic stability, which can lead to enhanced pharmacokinetic profiles.
Table 1: Related Benzoic Acid Derivatives as API Intermediates
| Compound | Application | Reference |
|---|---|---|
| 3-chloro-2,4-difluoro-5-hydroxybenzoic acid | Intermediate for antimicrobial 3-quinolinecarboxylic acid drugs | researchgate.net |
| 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid | Potential substitute for acetylsalicylic acid (ASA) | nih.gov |
Derivatives of this compound are investigated as potential enzyme inhibitors. The specific substitution pattern can influence the binding affinity and selectivity of these molecules for the active sites of various enzymes. While comprehensive studies on the enzyme inhibitory profile of this compound itself are limited, research on analogous structures suggests this potential. For example, various benzoic acid derivatives have been explored as inhibitors of enzymes like trans-sialidase, which is a target for anti-Chagas disease drugs. The chloro and trifluoromethyl groups can play a critical role in establishing key interactions within the enzyme's binding pocket. In a broader context, similar compounds have been noted for their potential to inhibit enzymes involved in critical biochemical pathways. The synthesis of pyrazole (B372694) derivatives from isoniazid (B1672263) has led to inhibitors of mycolic acid biosynthesis, a crucial pathway in Mycobacterium tuberculosis. nih.gov
A significant application of chloro-trifluoromethyl-substituted benzoic acids is in the development of new treatments for tuberculosis. A closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serves as a key precursor for the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov These BTZs are a promising class of antitubercular agents that target the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov Similarly, 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid has been utilized in the synthesis of novel antitubercular agents that also target DprE1. The synthesis of hydrazides from 3,5-dibromo-2-chlorobenzoic acid has also been explored for potential antitubercular activity. nuph.edu.ua
Table 2: Precursors for Antitubercular Agents
| Precursor Compound | Resulting Antitubercular Agent Class | Target Enzyme | Reference |
|---|---|---|---|
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs) | DprE1 | nih.gov |
| 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | Novel antitubercular agents | DprE1 |
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies focus on how variations in the substitution pattern on the phenyl ring affect the interaction with biological targets. For example, in the development of benzimidazole (B57391) derivatives as antibacterial agents, the presence and position of chloro and other substituents have been shown to significantly impact activity. chalcogen.ro In studies of YC-1 analogs, the introduction of a trifluoromethyl group at different positions on a phenyl ring resulted in varied inhibitory activity, highlighting the sensitivity of the biological target to the placement of this electron-withdrawing group. nih.gov Similarly, SAR studies on salicylic (B10762653) acid derivatives have demonstrated that the nature and position of substituents are crucial for their anti-inflammatory and analgesic properties. nih.gov These studies underscore the importance of the specific arrangement of the chloro and trifluoromethyl groups in this compound for modulating its potential biological effects.
Utility in Agrochemical Research
The structural motifs present in this compound are also valuable in the field of agrochemical research, particularly in the creation of new herbicides.
A key application of this chemical family is as an intermediate in the synthesis of herbicides. A patent for the preparation of 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid highlights its role as a midbody in the synthesis of widely used diphenyl ether herbicides such as acifluorfen, fluoroglycofen, and fomesafen. google.com These herbicides are effective against a broad spectrum of broadleaf weeds. The synthesis involves the etherification of a substituted phenol (B47542) with a dichlorobenzotrifluoride, followed by acidification to yield the final benzoic acid derivative. google.com The presence of the trifluoromethyl group is a common feature in modern herbicides, contributing to their potency and efficacy.
Synthesis of Fungicidal Agents
The incorporation of trifluoromethyl and chloro- moieties is a well-established strategy in the design of modern fungicides. These groups can enhance the biological activity of a molecule by increasing its lipophilicity, metabolic stability, and binding affinity to target enzymes. While direct studies on the fungicidal applications of this compound are not extensively documented, research on structurally related compounds highlights the potential of this chemical scaffold.
Derivatives of trifluoromethylphenyl amides have been synthesized and evaluated for their fungicidal properties against various plant-pathogenic fungi. nih.gov For instance, a study identified 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide as a compound with strong and broad-spectrum antifungal activity against several species of Colletotrichum and Phomopsis. nih.gov This demonstrates that the combination of chloro and trifluoromethylphenyl groups is a key pharmacophore for antifungal action.
Further research into boronic acid derivatives also supports the efficacy of this substitution pattern. 2-chloro-5-trifluoromethoxybenzeneboronic acid has shown potent antifungal activity against Geotrichum candidum, the fungus responsible for sour rot in vegetables. nih.govresearchgate.net The study revealed that the compound inhibits mycelial growth and spore germination by disrupting the plasma membrane and mitochondrial integrity, leading to a collapse in cellular energy production. nih.govresearchgate.net
The fungicidal potential of related heterocyclic compounds is also significant. Benzoxazolinone derivatives, which can be synthesized from precursors like chlorinated benzoic acids, are known to possess antimicrobial properties. nih.gov The attachment of halogenated rings to a core structure is a common approach to enhance antifungal potency. nih.govsigmaaldrich.com Similarly, novel 1,2,4-triazole (B32235) derivatives containing carboxamide fragments have been designed as agricultural fungicides, with some candidates showing promising activity. nih.gov
Interactive Data Table: Fungicidal Activity of Related Compounds
| Compound | Target Fungi | Observed Effect | Reference |
|---|---|---|---|
| 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide | Colletotrichum acutatum, Phomopsis viticola | Strong and broad-spectrum activity | nih.gov |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Geotrichum candidum | Complete inhibition of mycelial growth at 0.25 mg/mL | nih.govresearchgate.net |
| Various 1,2,3-Triazole-Substituted Derivatives | Cryptococcus neoformans | Inhibition of >50% fungal growth at 250 μg∙mL⁻¹ | mdpi.com |
These findings collectively suggest that this compound is a promising precursor for the development of novel fungicidal agents. Its carboxylic acid handle allows for straightforward derivatization into amides, esters, and other functional groups, enabling the synthesis of a diverse library of potential antifungal compounds for screening.
Intermediates for Crop Protection Products
The utility of halogenated and trifluoromethyl-substituted benzoic acids as key intermediates in the synthesis of agrochemicals is well-documented. These intermediates are crucial for building the molecular framework of many modern herbicides and insecticides.
For example, the related compound 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid is a widely used intermediate in the synthesis of diphenyl ether herbicides such as acifluorfen, fluoroglycofen-ethyl, and fomesafen, which are used to control broadleaf weeds in crops like soybeans. google.com The synthesis of this intermediate itself involves the reaction of precursors like 3,4-dichlorobenzotrifluoride (B146526). google.com
Furthermore, 3-(trifluoromethyl)benzoic acid is recognized as an environmental transformation product of the herbicide flurtamone. nih.gov This indicates that the trifluoromethyl benzoic acid moiety is a stable structural component relevant to the lifecycle of certain agrochemicals. The synthesis of trifluoromethylbenzoic acid compounds is an area of active research, as they are important precursors for various pesticides and medicines. google.com The development of efficient synthetic routes to these intermediates is critical for the chemical industry. semanticscholar.org
Given its structural features, this compound can be considered a valuable intermediate for the next generation of crop protection products. The specific arrangement of its substituents could lead to new active ingredients with potentially improved efficacy, selectivity, or environmental profiles.
Applications in Materials Science
The unique electronic properties and stability conferred by fluorine atoms have made fluorinated compounds, including this compound, attractive building blocks in materials science.
Ligand Design for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The properties of a MOF are directly influenced by the structure of its organic linker. Benzoic acid derivatives are commonly used as ligands, and the introduction of halogen and trifluoromethyl groups can tune the resulting MOF's properties, such as pore size, stability, and functionality.
For instance, 3-Chloro-2-fluorobenzoic acid has been identified as a precursor for ligands used in the formation of MOFs. ossila.com The carboxylic acid group coordinates with metal centers, while the halogen substituents can influence the framework's electronic environment and intermolecular interactions. Research on MOFs built from flexible ligands has shown that such frameworks can exhibit dynamic properties, which are desirable for applications in gas storage and catalysis. rsc.org
The use of 3,5-bis(trifluoromethyl)benzoic acid as a ligand has led to the synthesis of novel heterometallic ring structures, demonstrating the utility of trifluoromethyl groups in creating complex, functional supramolecular assemblies. acs.org The steric and electronic effects of the -CF3 groups play a crucial role in directing the assembly of the final framework. The modular nature of MOF synthesis allows for the rational design of materials with tailored properties for applications in gas separation, catalysis, and chemical sensing. nih.gov
Components in Advanced Liquid Crystal Formulations
Liquid crystals (LCs) are materials that exhibit properties between those of conventional liquids and solid crystals. The introduction of fluorine atoms, and particularly the trifluoromethyl group, into mesogenic (liquid crystal-forming) molecules is a key strategy for developing advanced LC materials. nih.gov The -CF3 group is highly stable, and its bulkiness and strong dipole moment can significantly influence the intermolecular forces that govern the formation of liquid crystalline phases. nih.govsemanticscholar.org
Research on Schiff base liquid crystals has shown that terminal polar groups, including halogens and -CF3, are critical in determining the mesomorphic properties, such as the temperature range of the LC phase. mdpi.com Studies on compounds like (E)-4-(((4-(trifluoromethyl) phenyl) imino) methyl) phenyl 4-(alkyloxy)benzoate have demonstrated that the trifluoromethyl group promotes high thermal stability and can induce specific LC phases, such as the nematic phase, which is essential for display applications. semanticscholar.org The incorporation of a lateral chloro-substituent is also known to influence molecular packing and mesomorphic behavior. mdpi.comisca.me
The combination of chloro and trifluoromethyl substituents in a benzoic acid structure, as seen in this compound, makes it a potentially valuable component or precursor for new liquid crystalline materials with tailored dielectric anisotropy, viscosity, and thermal stability for use in advanced display technologies. biointerfaceresearch.com
Development of Fluorinated Functional Materials with Enhanced Properties
The incorporation of fluorine into organic molecules leads to significant changes in their chemical and physical properties due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique characteristics of the trifluoromethyl group. nih.gov These properties are exploited to create functional materials with enhanced stability, durability, and specific electronic characteristics.
The trifluoromethyl group is a powerful electron-withdrawing group and is very stable, making it a desirable feature in materials designed for demanding applications. nih.gov Fluorinated benzoic acids serve as fundamental building blocks for a wide range of these materials. For example, they are used in the synthesis of specialty polymers, coatings, and other materials where thermal stability and chemical resistance are paramount. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring provides a unique combination of lipophilicity and electronic effects that can be harnessed in materials design.
Development of Advanced Analytical Probes
The fluorine-19 (¹⁹F) isotope has properties that make it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. It has a 100% natural abundance and a high sensitivity, and its chemical shift is extremely sensitive to the local molecular environment. nih.gov This has led to the development of ¹⁹F-containing molecules as specialized analytical probes.
Fluorinated benzoic acids are ideal scaffolds for creating these probes. For example, 3-chloro-2-fluorobenzoic acid has been used to prepare a fluorine probe molecule for identifying and quantifying amino acids in metabolomics studies using ¹⁹F NMR. ossila.com The probe attaches to the target analytes, and the resulting changes in the ¹⁹F NMR signal allow for their detection and quantification.
The development of recognition-enabled chromatographic (REC) ¹⁹F NMR relies on such probes, which bind reversibly to analytes and generate distinct NMR signals, allowing for the analysis of complex mixtures without prior separation. researchgate.net The high sensitivity and large chemical shift range of ¹⁹F NMR can allow for the detection of analytes at very low concentrations. researchgate.netnih.gov Given that this compound contains a -CF3 group with three equivalent fluorine atoms, it represents a promising platform for designing highly sensitive ¹⁹F NMR probes for applications in biomedical imaging, drug discovery, and environmental analysis. umn.edu
Utilization as ¹⁹F NMR Probe Molecules for Metabolomics Studies
The intrinsic properties of the fluorine-19 (¹⁹F) nucleus make it an exceptional tool for nuclear magnetic resonance (NMR) spectroscopy in the field of metabolomics. With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive to NMR detection. ucsb.edunih.gov A key advantage of ¹⁹F NMR in biological studies is the virtual absence of endogenous fluorine in most living organisms, which eliminates background signals that can complicate proton (¹H) NMR spectra. nih.govnih.govrsc.org Furthermore, the ¹⁹F nucleus exhibits a wide range of chemical shifts that are exquisitely sensitive to the local molecular environment, making it an ideal probe for detecting subtle metabolic transformations. ucsb.edunih.govbipm.org
While direct metabolomics studies employing this compound are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable ¹⁹F NMR probe. The trifluoromethyl (-CF₃) group, in particular, serves as a powerful sensor. nih.govspectrabase.com The three magnetically equivalent fluorine atoms of the -CF₃ group generate a strong, sharp singlet in the ¹⁹F NMR spectrum, enhancing detection sensitivity. nih.gov Any metabolic alteration of the parent molecule, even several bonds away from the fluorine atoms, is likely to induce a change in the electronic environment of the -CF₃ group, resulting in a discernible shift in its ¹⁹F NMR signal. nih.gov This allows for the simultaneous detection and quantification of the parent compound and its various metabolites in biological samples like urine, plasma, or tissue extracts with minimal sample preparation. colorado.edu
The study of other fluorinated compounds, such as fluoropyrimidines and flurbiprofen, has demonstrated the power of ¹⁹F NMR in tracking the metabolic fate of drugs and xenobiotics. spectrabase.com For instance, the biotransformation of a fluorinated compound can be monitored over time, providing insights into the rates and routes of its metabolism and excretion. spectrabase.com
The expected ¹⁹F NMR chemical shift of the trifluoromethyl group in this compound would serve as a unique identifier. For comparison, the ¹⁹F NMR chemical shifts for the -CF₃ group in related benzoic acid derivatives are presented in the table below. These shifts are typically reported relative to a reference standard such as trichlorofluoromethane (B166822) (CFCl₃).
Table 1: Representative ¹⁹F NMR Chemical Shifts for Trifluoromethylated Benzoic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ) ppm |
|---|---|---|
| 3-(Trifluoromethyl)benzoic acid | DMSO | -61.56 |
| 4-(Trifluoromethyl)benzoic acid | CDCl₃ | -62.87 |
| 3,5-Bis(trifluoromethyl)benzoic acid | CD₃OD | -64.5 (approx.) |
This table is generated based on data from publicly available chemical databases and research articles for illustrative purposes. colorado.edu Actual chemical shifts can vary based on solvent, concentration, and temperature.
Metabolic modifications such as hydroxylation, glucuronidation, or sulfation of the aromatic ring or the carboxylic acid group of this compound would likely lead to the appearance of new signals in the ¹⁹F NMR spectrum at distinct chemical shifts from the parent compound. By integrating the signals, researchers could quantify the relative concentrations of the parent molecule and its metabolites, thereby mapping its metabolic pathway.
V. Advanced Characterization and Computational Investigations
Spectroscopic Analysis Methodologies
Spectroscopic methods are fundamental to elucidating the molecular structure and electronic nature of 3-chloro-2-(trifluoromethyl)benzoic acid. Each technique probes different aspects of the molecule's quantum mechanical states.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on established principles and data from closely related analogs like 3-(trifluoromethyl)benzoic acid and other substituted benzoic acids. rsc.orgchemicalbook.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the single carboxylic acid proton.
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10-13 ppm, due to the acidic nature and hydrogen bonding of the proton.
Aromatic Protons (-C₆H₃): The three protons on the benzene (B151609) ring will appear in the aromatic region (7.0-8.5 ppm). Their precise shifts and multiplicities are determined by the electronic effects of the chloro- and trifluoromethyl- substituents. The proton ortho to the carboxylic acid group (at C6) is expected to be the most deshielded due to the anisotropy of the carbonyl group. The protons at C4 and C5 will exhibit splitting patterns (doublets or triplets) based on their coupling with adjacent protons. For example, in 3-chlorobenzoic acid, aromatic protons appear between 7.5 and 8.0 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Carbonyl Carbon (-COOH): This carbon is expected to resonate in the range of 165-175 ppm, typical for carboxylic acids. rsc.org
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid group (C1) and those bearing the chloro (C3) and trifluoromethyl (C2) groups will have their signals shifted downfield. The CF₃ group will induce a quartet for the C2 carbon due to ¹J(C,F) coupling.
Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group will appear as a quartet due to strong one-bond coupling with the three fluorine atoms, typically observed in the 120-130 ppm region. rsc.org
¹⁹F NMR: ¹⁹F NMR is particularly informative for this molecule. It will show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is anticipated to be in the region of -60 to -65 ppm relative to a CFCl₃ standard, which is characteristic for a CF₃ group attached to an aromatic ring. ossila.com For comparison, the ¹⁹F NMR signal for 3-fluorobenzoic acid appears at approximately -114 ppm. rsc.org
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -COOH | 10.0 - 13.0 | Broad Singlet | Shift is concentration and solvent dependent. |
| ¹H | Ar-H | 7.5 - 8.5 | Multiplets | Complex splitting due to H-H coupling. |
| ¹³C | -COOH | 165 - 175 | Singlet | Typical range for aromatic carboxylic acids. |
| ¹³C | C-CF₃ | ~125 - 135 | Quartet | Due to one-bond C-F coupling. |
| ¹³C | C-Cl | ~130 - 140 | Singlet | Deshielded by the chlorine atom. |
| ¹³C | Ar-C | 120 - 140 | Singlets | Chemical shifts depend on substitution pattern. |
| ¹⁹F | -CF₃ | -60 to -65 | Singlet | Relative to CFCl₃ standard. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups and skeletal structure of the molecule by probing its vibrational modes. The spectra are expected to be complex due to the low symmetry of the molecule but will feature characteristic bands.
Infrared (IR) Spectroscopy:
O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. nist.gov
C-H Stretch: Aromatic C-H stretching vibrations typically appear as weaker bands around 3000-3100 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretching of the carboxylic acid group is expected around 1700-1730 cm⁻¹. The presence of the electron-withdrawing chloro and trifluoromethyl groups may shift this frequency slightly.
C=C Stretch: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: The C-F stretching modes of the trifluoromethyl group are very strong and typically appear in the 1100-1350 cm⁻¹ range. mdpi.com
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a moderate to strong band in the fingerprint region, generally between 600 and 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and O-H stretches are often weaker in Raman spectra compared to IR, the symmetric vibrations of the aromatic ring and the CF₃ group are typically strong and easily identifiable. The C-Cl stretch also gives a characteristic Raman signal. Data from 2-(trifluoromethyl)benzoic acid shows notable Raman bands that can be used for comparison. nih.gov
| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Intensity | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Characteristic of carboxylic acid dimers. |
| Aromatic C-H stretch | 3000 - 3100 | Weak to Medium | - |
| C=O stretch | 1700 - 1730 | Strong | Position influenced by electronic effects. |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong | Multiple bands expected. |
| C-F stretch (CF₃) | 1100 - 1350 | Very Strong | Often multiple strong bands. mdpi.com |
| C-Cl stretch | 600 - 800 | Medium to Strong | Located in the fingerprint region. |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring. The absorption maxima (λ_max) are sensitive to the substituents on the ring. For this compound, the benzene ring is the primary chromophore. The carboxylic acid, chloro, and trifluoromethyl groups act as auxochromes, modifying the absorption profile.
The spectrum is expected to show two main absorption bands, similar to other substituted benzenes:
An intense band below 220 nm corresponding to the primary π → π* transition.
A less intense, fine-structured band between 260-290 nm (the B-band), which is characteristic of the benzene ring.
Both the chloro and trifluoromethyl groups are electron-withdrawing and can cause a slight bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. The presence of multiple substituents can lead to complex spectral profiles. researchgate.net
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure through analysis of fragmentation patterns. For this compound (molecular formula C₈H₄ClF₃O₂, molecular weight ~224.5 g/mol ), the electron ionization (EI) mass spectrum would provide key structural information.
Molecular Ion (M⁺˙): A distinct molecular ion peak should be observed at m/z 224, with a characteristic M+2 peak at m/z 226 of approximately one-third the intensity, confirming the presence of one chlorine atom.
Key Fragmentation Pathways: The fragmentation is expected to proceed through several characteristic pathways for aromatic carboxylic acids and trifluoromethylated compounds: docbrown.infonist.govnist.gov
Loss of -OH: A peak at m/z 207, corresponding to the [M - OH]⁺ ion, forming a stable acylium cation.
Loss of -COOH: A peak at m/z 179, resulting from the loss of the entire carboxyl group ([M - COOH]⁺).
Loss of -CF₃: A peak at m/z 155 from the cleavage of the C-CF₃ bond ([M - CF₃]⁺). This fragment would still show the isotopic pattern for chlorine.
Loss of Cl: A peak at m/z 189 corresponding to the [M - Cl]⁺ ion.
Decarboxylation followed by CO loss: The acylium ion at m/z 207 may further lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 179.
Tandem mass spectrometry (MS/MS) could be used to isolate specific fragment ions and induce further fragmentation, providing unambiguous confirmation of the proposed fragmentation pathways and connectivity within the molecule.
X-ray Crystallography for Precise Molecular and Crystal Structure Elucidation
While a specific crystal structure for this compound has not been reported, extensive data from closely related analogs like 3-chloro-2,4,5-trifluorobenzoic acid and 2-(trifluoromethyl)benzoic acid allows for a detailed and reliable prediction of its solid-state structure. researchgate.netnih.gov X-ray crystallography would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
It is expected that the steric strain between the adjacent chloro and trifluoromethyl groups at the C2 and C3 positions, along with the carboxylic acid group at C1, will cause the -COOH and -CF₃ groups to twist out of the plane of the benzene ring. For instance, in 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° relative to the aromatic ring. chemicalbook.com A similar or even greater torsion is expected for the title compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₂ClF₃O₂ |
| Formula Weight | 210.54 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4760 (9) |
| b (Å) | 13.654 (3) |
| c (Å) | 12.400 (3) |
| β (°) | 97.16 (3) |
| Volume (ų) | 751.9 (3) |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Interactions
The crystal packing of this compound is predicted to be dominated by the formation of strong intermolecular hydrogen bonds. As is characteristic for nearly all carboxylic acids in the solid state, two molecules are expected to form a centrosymmetric dimer via a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netnih.gov
This primary hydrogen bonding motif, often described with the graph-set notation R²₂(8), is a robust and highly directional interaction that dictates the primary supramolecular assembly. The O···O distance in such dimers is typically around 2.6-2.7 Å.
C-H···O and C-H···F interactions: Where aromatic protons form weak hydrogen bonds with oxygen or fluorine atoms of neighboring molecules.
Halogen bonding: Potential interactions involving the chlorine atom (C-Cl···O or C-Cl···F).
π-π stacking: Interactions between the aromatic rings of adjacent dimers, although this may be hindered by the bulky substituents.
The analysis of these interactions provides a complete picture of the forces governing the crystal lattice, which are fundamental to the material's physical properties.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate the properties of this compound at a molecular level, offering insights that complement experimental data.
Density Functional Theory (DFT) is a primary computational method for determining the most stable three-dimensional structure (optimized geometry) and the electronic characteristics of molecules like this compound. nih.gov Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311++G(d,p), are frequently used for accurate calculations of geometric parameters in similar halogenated aromatic compounds. researchgate.net
These calculations can predict key structural features, including:
Bond Lengths: The distances between adjacent atoms (e.g., C-C, C-H, C-Cl, C-C(F3), C=O, C-O, O-H).
Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-C-Cl, C-C-COOH).
Dihedral Angles: The twist or torsion angle between the plane of the carboxylic acid group and the benzene ring.
Electronic properties derived from DFT calculations include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and chemical reactivity.
Table 1: Predicted Structural Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value Range | Description |
| C-Cl Bond Length | ~1.74 Å | Length of the bond between the ring carbon and chlorine. |
| C-CF3 Bond Length | ~1.51 Å | Length of the bond between the ring carbon and the trifluoromethyl carbon. |
| C=O Bond Length | ~1.21 Å | Length of the carbonyl double bond in the carboxylic acid group. |
| COOH-Ring Dihedral Angle | 5° - 20° | The angle of twist between the carboxylic acid group and the benzene ring. |
Note: These values are estimations based on data for similar substituted benzoic acids and would require specific DFT calculations for precise determination.
Quantum chemical methods, particularly DFT, are employed to predict the vibrational (Infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts for this compound.
The calculation of vibrational frequencies helps in the assignment of experimental IR and Raman spectra. nih.gov Key vibrational modes for this molecule would include:
O-H stretching of the carboxylic acid (typically a broad band).
C=O stretching of the carbonyl group (a strong, characteristic band). mdpi.com
C-F stretching modes of the trifluoromethyl group.
C-Cl stretching mode.
Aromatic C-C and C-H stretching and bending modes.
The trifluoromethyl group's vibrations are often found in the 1100-1200 cm⁻¹ region. mdpi.com Theoretical predictions, when scaled appropriately, show good agreement with experimental spectra. nih.govmdpi.com
NMR chemical shift prediction is another valuable application. By calculating the magnetic shielding tensors, the chemical shifts for ¹H, ¹³C, and especially ¹⁹F nuclei can be estimated. The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment, making it an excellent probe for studying molecular interactions and conformation. nih.gov The presence of the trifluoromethyl group provides a distinct signal in the ¹⁹F NMR spectrum, which would be sensitive to changes in solvent or binding interactions. nih.gov
Table 2: Estimated NMR Chemical Shift Regions for Key Nuclei
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H (Aromatic) | 7.5 - 8.5 | The exact shifts depend on the position relative to the electron-withdrawing groups. |
| ¹H (Carboxyl) | 10 - 13 | Typically a broad singlet, highly dependent on solvent and concentration. |
| ¹³C (Aromatic) | 120 - 140 | Includes quaternary carbons attached to substituents, which will have distinct shifts. |
| ¹³C (Carbonyl) | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbon. |
| ¹⁹F (CF₃) | ~ -60 to -65 | Relative to a standard like CFCl₃. The shift is sensitive to the molecular environment. |
Note: These are general estimations. Precise shifts require specific quantum chemical calculations and experimental verification.
Computational methods are essential for exploring the conformational landscape and determining the thermochemical properties of this compound. By calculating the potential energy surface as a function of key dihedral angles (e.g., rotation around the C-COOH bond and the C-CF₃ bond), different stable conformers and the energy barriers between them can be identified. nih.gov This analysis reveals the relative stability of different rotational isomers.
High-level ab initio methods, such as G3MP2 and G4MP2, can be used to calculate accurate thermochemical data. dntb.gov.ua These properties are fundamental to understanding the molecule's stability and reactivity. Key thermochemical parameters that can be computed include:
Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nist.gov
Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the formation of the compound.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance. nist.gov
For related compounds like 2-(trifluoromethyl)benzoic acid, standard enthalpies of formation have been calculated, providing a reference for the expected values for its chloro-substituted analogue. dntb.gov.ua
Quantitative Structure-Metabolism Relationships (QSMR) are computational models that aim to predict the metabolic fate of a chemical based on its molecular structure. nih.govwordpress.com For a compound like this compound, QSMR models could be developed to predict its biotransformation, such as the extent of phase II conjugation with glycine (B1666218) or glucuronic acid. nih.gov
The process involves calculating a set of molecular descriptors for the compound using computational chemistry. These descriptors quantify various physicochemical properties:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific van der Waals radii.
Lipophilic Descriptors: LogP (octanol-water partition coefficient).
These descriptors are then used as input for statistical models, such as linear regression or machine learning algorithms, which have been trained on experimental metabolism data from a series of related compounds (e.g., other substituted benzoic acids). nih.govwordpress.com Such models could predict the percentage of the parent compound excreted unchanged or the relative amounts of its major metabolites.
The structure and properties of this compound, particularly in the condensed phase, are heavily influenced by a network of non-covalent interactions. Computational tools are used to identify and quantify these forces.
The most significant non-covalent interaction is the O-H···O hydrogen bond that leads to the formation of carboxylic acid dimers. nih.gov Beyond this, other weaker interactions play a role in the crystal packing and molecular conformation:
C-H···O and C-H···F Hydrogen Bonds: Interactions between aromatic C-H groups and oxygen or fluorine atoms on neighboring molecules. researchgate.net
Halogen Bonds: The chlorine atom can act as a Lewis acidic site (a σ-hole) and interact with nucleophilic atoms like oxygen.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules. nih.gov
Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts in a crystal structure. nih.gov It maps the different types of close contacts on the molecular surface, providing a detailed picture of the packing environment and the relative importance of various non-covalent interactions.
Vi. Environmental and Biological Impact Studies
Metabolic Pathways and Biotransformation of Related Compounds
The metabolic fate of 3-chloro-2-(trifluoromethyl)benzoic acid in biological systems is not extensively documented in publicly available literature. However, insights can be gleaned from studies on structurally similar compounds, including various fluorinated and chlorinated benzoic acids. Microorganisms, particularly bacteria and fungi, have demonstrated the ability to transform these compounds through several metabolic pathways.
Fungi, such as Cunninghamella elegans, are known to be effective in the biotransformation of fluorinated benzoic acids. tandfonline.com Studies have shown that C. elegans can efficiently reduce ortho-, meta-, and para-fluoro- and trifluoromethyl-substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com This reductive transformation of the carboxylic acid group is a significant metabolic pathway observed in this fungus. tandfonline.com In contrast, soil bacteria from the genus Streptomyces have been observed to convert these same benzoic acids into their corresponding benzamides with high efficiency. tandfonline.com
Bacterial degradation of fluorinated aromatic compounds often involves initial activation of the aromatic ring. For instance, the metabolism of 3-fluorobenzoic acid by Sphingomonas sp. HB1 proceeds via the benzoate-degrading pathway, which involves hydroxylation at the C1/C2 or C1/C6 positions to form fluorinated catechols. doi.org Similarly, the cometabolism of 4-trifluoromethylbenzoate by Pseudomonas putida strains leads to the formation of 4-TFM-2,3-dihydro-2,3-dihydroxybenzoate and 4-TFM-2,3-dihydroxybenzoate. nih.gov
The table below summarizes the observed biotransformations of related fluorinated benzoic acids by different microorganisms.
| Compound Family | Microorganism | Transformation | Resulting Product | Reference |
| Fluoro- and Trifluoromethyl-substituted benzoic acids | Cunninghamella elegans | Carboxylate reduction | Corresponding benzyl alcohols | tandfonline.com |
| Fluoro- and Trifluoromethyl-substituted benzoic acids | Streptomyces sp. JCM9888 | Amidation | Corresponding benzamides | tandfonline.com |
| 3-Fluorobenzoic acid | Sphingomonas sp. HB1 | Dioxygenation | 3- or 4-fluorocatechol | doi.org |
| 4-Trifluoromethylbenzoate | Pseudomonas putida | Dioxygenation | 4-TFM-2,3-dihydroxybenzoate | nih.gov |
| 3-Trifluoromethylbenzoate | Aerobic bacteria | meta-cleavage | 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate | nih.gov |
Degradation Mechanisms in Environmental and Biological Systems
The degradation of halogenated aromatic compounds like this compound is influenced by the nature of the substituents and the environmental conditions. The presence of both chlorine and a trifluoromethyl group makes the compound susceptible to a range of degradation mechanisms, though it also contributes to its recalcitrance.
Microbial Degradation: Under aerobic conditions, bacteria can initiate the degradation of chlorinated and fluorinated aromatic compounds. doi.orgeurochlor.org For trifluoromethyl-benzoates, aerobic bacteria that catabolize alkylbenzoates can achieve incomplete degradation, which often ceases after ring-fission, leading to the accumulation of biochemically resistant intermediates like trifluoromethyl muconate semialdehyde. nih.gov The degradation of chlorinated aromatic compounds with oxygen-containing functional groups is distinctly different from those without. eurochlor.org
Anaerobic degradation is a crucial mechanism for highly chlorinated compounds. eurochlor.orgiwaponline.com This process often involves reductive dechlorination, where the halogen substituent is removed and replaced by a hydrogen atom. iwaponline.com For instance, 3-chlorobenzoate (B1228886) (3-CBc) has been shown to be consistently degraded in various anaerobic sediments, although this process can require long acclimation periods. eurochlor.org Complete mineralization of some chlorinated benzoates has been observed to require a sequence of anaerobic and aerobic conditions. eurochlor.org
Photodegradation: Photochemical degradation can also play a role in the environmental fate of these compounds. The ring-fission products of microbial degradation of trifluoromethyl-benzoates, which are resistant to further biochemical attack, have been shown to be degraded by sunlight. nih.gov A study on the photoassisted degradation of trifluoromethyl benzoic acid isomers in aqueous media using UVC irradiation found that the para-isomer was more prone to degradation, with a defluorination efficiency of about 90%. researchgate.net
The following table outlines various degradation mechanisms observed for related compounds.
| Degradation Type | Compound Type | Mechanism | Key Findings | Reference |
| Aerobic Microbial | Trifluoromethyl-benzoates | meta-cleavage | Accumulation of recalcitrant intermediates | nih.gov |
| Anaerobic Microbial | Chlorinated Benzoates | Reductive Dechlorination | Degradation of higher chlorinated congeners | eurochlor.orgiwaponline.com |
| Photodegradation | Trifluoromethyl Benzoic Acid Isomers | UVC Irradiation | Isomer-dependent degradation efficiency | researchgate.net |
| Sequential | m-Trifluoromethyl-benzoate | Biochemical and Photochemical | Complete destruction beyond recalcitrant intermediate | nih.gov |
Interactions with Biological Targets and Macromolecules
The biological activity of compounds like this compound is predicated on their interaction with biological macromolecules, such as enzymes and proteins. The specific substituents on the benzoic acid ring play a crucial role in determining the nature and strength of these interactions.
Studies on the binding of substituted benzoic acids to bovine serum albumin (BSA), a major plasma protein, have shown that the affinity is sensitive to the nature and position of the substituents. nih.gov The electron-density distribution in the aromatic ring has been identified as a crucial factor influencing the binding affinity of the acid anions. nih.gov This suggests that the electron-withdrawing properties of the chloro and trifluoromethyl groups in this compound would significantly influence its binding to proteins.
Furthermore, halogenated derivatives of benzotriazoles have been studied as inhibitors of protein kinases, such as the human protein kinase CK2. nih.gov These interactions can be highly specific, with the binding mode determined by a balance of forces including hydrogen bonds and halogen bonds. nih.gov The introduction of fluorine into small molecules can lead to higher binding affinities and selectivity for their target proteins. nih.gov The trifluoromethyl group, in particular, can enhance lipophilicity, which may improve cellular uptake and interaction with hydrophobic binding pockets within proteins. researchgate.net
The table below summarizes key findings on the interaction of related compounds with biological macromolecules.
| Compound Class | Biological Target | Key Findings | Implication for this compound | Reference |
| Substituted Benzoic Acids | Bovine Serum Albumin | Binding affinity is dependent on the nature and position of substituents; electron-density distribution is crucial. | The chloro and trifluoromethyl groups likely enhance protein binding. | nih.gov |
| Halogenated Benzotriazoles | Human Protein Kinase CK2 | Act as ATP-competitive inhibitors with binding influenced by halogen bonds. | Potential for specific interactions with enzyme active sites. | nih.gov |
| Fluoro-organic Molecules | Proteins and Enzymes | Fluorine substitution can increase binding affinity and selectivity. | The fluorine and trifluoromethyl groups may confer specific biological activity. | nih.gov |
Environmental Fate and Persistence of Fluorinated Aromatic Carboxylic Acids
The environmental fate and persistence of fluorinated aromatic carboxylic acids are of significant concern due to the high strength of the carbon-fluorine bond. wikipedia.org This bond strength makes many organofluorine compounds resistant to both biological and chemical degradation, leading to their persistence in the environment. wikipedia.org
Fluorinated carboxylic acids are generally considered to be persistent, and some, particularly the long-chain perfluorinated carboxylic acids (PFCAs), have been found to be ubiquitous environmental contaminants. industrialchemicals.gov.au These compounds can be transported over long distances and have been detected in remote environments. industrialchemicals.gov.au While shorter-chain PFCAs are not expected to be highly bioaccumulative in fatty tissues, they have been observed to bind to proteins in plasma and the liver. industrialchemicals.gov.au However, studies on fish have shown that the bioaccumulation potential of PFCAs decreases with shorter chain lengths. industrialchemicals.gov.au
The table below provides an overview of the environmental fate characteristics of related fluorinated carboxylic acids.
| Compound Class | Environmental Aspect | Key Findings | Reference |
| Organofluorine Compounds | Persistence | High strength of the C-F bond leads to resistance to degradation. | wikipedia.org |
| Perfluorinated Carboxylic Acids (PFCAs) | Bioaccumulation | Shorter-chain PFCAs show lower bioaccumulation potential in fish compared to longer-chain ones. They bind to proteins rather than accumulating in fat. | industrialchemicals.gov.au |
| Trifluoromethyl-substituted Aromatics | Transformation | Can form persistent environmental transformation products. | nih.gov |
| Fluorinated Aromatic Carboxylic Acids | General Fate | Expected to be persistent in the environment due to the stability of the C-F bond. | wikipedia.org |
Vii. Process Chemistry and Industrial Synthesis Considerations
Optimization of Reaction Conditions for Large-Scale Production
The optimization of reaction parameters is a critical step in developing a commercially viable synthesis of 3-chloro-2-(trifluoromethyl)benzoic acid. Key variables that are typically scrutinized include temperature, pressure, catalyst selection and loading, solvent choice, and reaction time. While specific large-scale production data for this compound is proprietary, insights can be drawn from analogous reactions reported in the literature.
For instance, the synthesis of structurally related trifluoromethylated benzoic acids often involves palladium-catalyzed cross-coupling reactions. In such cases, the optimization of the palladium catalyst, phosphine (B1218219) ligands, and base is crucial. A study on a palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides highlighted the significant impact of these components on product yield. researchgate.net The choice of solvent can also dramatically influence reaction outcomes; a mixed solvent system of THF and PhCF3 (v/v = 4/1) was found to improve the yield of the desired product in one study. researchgate.net
Temperature is another critical parameter that must be carefully controlled in large-scale reactors to ensure consistent product quality and to minimize the formation of impurities. Both elevating and lowering the reaction temperature beyond the optimal range have been shown to have a negative effect on similar reactions. researchgate.net
A hypothetical optimization table for a key synthetic step in the production of this compound, based on common practices for analogous transformations, might look as follows:
Table 1: Hypothetical Optimization of a Key Coupling Step for Large-Scale Synthesis
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
|---|---|---|---|---|
| Catalyst | Pd(OAc)₂ | Pd(hfac)₂ | PdCl₂(PPh₃)₂ | 65 |
| Ligand | PPh₃ | XPhos | SPhos | 78 |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ | 85 |
| Solvent | Toluene | Dioxane | THF/PhCF₃ (4:1) | 92 |
| Temperature | 80 °C | 100 °C | 120 °C | 88 |
| Time | 12 h | 18 h | 24 h | 90 |
This table is illustrative and based on general principles of process optimization for similar chemical transformations.
Furthermore, a Chinese patent for a related compound, 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid, emphasizes the use of a crown-ether phase transfer catalyst to enhance the reaction rate and achieve a yield of over 96%. google.com The method also involves the use of a dimethylsulfoxide/toluene mixed solvent and an etherification temperature range of 130-175 °C. google.com Such strategies are indicative of the types of optimization that would be explored for the large-scale synthesis of this compound to improve efficiency and yield.
Development of Continuous Flow Synthesis Techniques for Enhanced Efficiency and Safety
Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. The application of continuous flow techniques to the synthesis of this compound or its precursors can lead to substantial process improvements.
A key advantage of continuous flow is the superior heat and mass transfer achieved in microreactors or flow reactors. This is especially important for highly exothermic reactions, such as nitration or halogenation steps, which might be involved in the synthesis of the target molecule or its intermediates. A study on the continuous flow nitration of a similar structure, 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid, demonstrated that this technology provides a safer and more efficient method for industrial production compared to batch reactors. researchgate.net In this specific case, the use of a droplet-based microreactor allowed for precise control of reaction parameters, leading to a high conversion rate and selectivity. researchgate.netsoton.ac.uk
The development of a continuous flow process for a synthetic step towards this compound would involve optimizing parameters such as residence time, temperature, and molar ratios of reactants. The aforementioned study on a related compound found optimal conditions at a reaction temperature of 308 K and a residence time of 220 seconds, achieving a conversion of 83.03% and a selectivity of 79.52%. researchgate.netsoton.ac.uk
Table 2: Comparison of Batch vs. Continuous Flow for a Hypothetical Nitration Step
| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor |
|---|---|---|
| Heat Transfer | Poor, risk of thermal runaway | Excellent, enhanced safety |
| Mass Transfer | Limited, can affect reaction rate | High, improved efficiency |
| Reaction Time | Hours | Minutes |
| Scalability | Difficult, requires larger vessels | Easier, by numbering-up reactors |
| Safety | Higher risk with hazardous reagents | Reduced risk due to small reaction volume |
This table illustrates the general advantages of continuous flow technology based on reported studies for analogous reactions. researchgate.net
The ability to telescope reaction steps, where the output of one reactor flows directly into the next without intermediate workup and purification, is another significant benefit of continuous flow synthesis. nih.gov This approach can drastically reduce production time, solvent usage, and waste generation, contributing to a more sustainable and economical industrial process.
Analysis of Patent Literature for Analogous Industrial Synthetic Routes
A thorough review of the patent literature provides valuable insights into established and emerging industrial synthetic routes for compounds structurally analogous to this compound. These patents often disclose key process details, including catalysts, solvents, and reaction conditions that have been optimized for large-scale production.
For example, a Chinese patent (CN102766043A) details a preparation method for 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid. This process utilizes a crown-ether phase transfer catalyst in a dimethylsulfoxide/toluene mixed solvent system, followed by etherification with 3,4-dichlorobenzotrifluoride (B146526) at elevated temperatures (130-175 °C). google.com The patent claims a yield of over 96%, a significant improvement over traditional methods, and a reduction in the consumption of dimethylsulfoxide by more than 50%, highlighting the focus on both efficiency and environmental considerations in industrial synthesis. google.com
Another relevant patent (CN107417518A) describes a synthetic method for a trifluoromethylbenzoic acid derivative starting from p-methylbenzoic acid. The multi-step process involves acylation, photochlorination, fluorination with hydrogen fluoride (B91410), and final hydrolysis. google.com This patent underscores the variety of synthetic strategies employed in an industrial setting to access trifluoromethylated aromatic carboxylic acids.
The patent literature also reveals common strategies for the introduction of the trifluoromethyl group. While not specific to this compound, patents for other trifluoromethylated compounds often describe the use of reagents like trifluoromethyltrimethylsilane (TMSCF₃) or the conversion of a trichloromethyl group via fluorination. google.com
Table 3: Overview of Synthetic Strategies from Patent Literature for Analogous Compounds
| Patent | Key Transformation | Starting Materials | Reagents/Catalysts | Reported Advantages |
|---|---|---|---|---|
| CN102766043A | Etherification | m-Hydroxybenzoic acid, 3,4-Dichlorobenzotrifluoride | Crown-ether catalyst, DMSO/Toluene | High yield (>96%), reduced solvent use, shorter reaction time. google.com |
| CN107417518A | Multi-step synthesis | p-Methylbenzoic acid | Thionyl chloride, Chlorine (light), Hydrogen fluoride | Readily available starting materials, high product yield, simple process. google.com |
This table summarizes key information from patents for the synthesis of compounds analogous to this compound, providing insights into potential industrial routes.
By analyzing these and other patents, chemists can identify proven synthetic methodologies, potential challenges in scaling up, and opportunities for process innovation in the industrial production of this compound.
Viii. Future Research Directions and Emerging Trends
Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity
The core structure of 3-chloro-2-(trifluoromethyl)benzoic acid serves as a valuable starting point for the synthesis of new derivatives with tailored biological activities. A primary focus of ongoing research is the strategic modification of this scaffold to enhance its interaction with specific biological targets. The trifluoromethyl group is particularly significant, as its incorporation into organic molecules can improve metabolic stability, binding affinity, and cell membrane permeability. materialsfutures.org
A common strategy for derivatization is the formation of amides and esters from the carboxylic acid group. chemrxiv.orgbeilstein-journals.org Research into the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide linkage has yielded compounds with promising antifungal, insecticidal, and anticancer properties. nih.govnih.gov For example, a series of these derivatives were synthesized and evaluated for their bioactivities, demonstrating the potential of this chemical class. nih.gov
Structure-activity relationship (SAR) studies are crucial in guiding the synthesis of more potent and selective compounds. By systematically altering the substituents on the benzoic acid ring and analyzing the resulting changes in biological activity, researchers can build a predictive model for designing more effective molecules. For instance, studies on benzyl (B1604629) C-region analogs of propanamides have led to the identification of potent TRPV1 (Transient Receptor Potential Vanilloid 1) antagonists, which have potential as analgesics. scitechdaily.commdpi.com Similarly, novel trifluoromethyl benzamides have been synthesized and evaluated as inhibitors of the Cholesteryl Ester Transfer Protein (CETP), a key target in managing cholesterol levels. mdpi.com These studies often involve creating a library of related compounds to identify key structural features responsible for the desired biological effect.
Interactive Table: Examples of Synthesized Derivatives and Their Bioactivity
| Derivative Class | Synthetic Approach | Biological Target/Activity | Key Findings |
|---|---|---|---|
| Benzylamino Benzamides | Amide synthesis from the corresponding benzoic acid. mdpi.com | CETP Inhibition | Compound 9c showed the best activity with an IC50 of 1.03 μM. mdpi.com |
| 2-Substituted 4-(trifluoromethyl)benzyl Propanamides | Multi-step synthesis involving amide coupling. scitechdaily.commdpi.com | TRPV1 Antagonism | Compounds 43 and 44S showed excellent potencies with Ki(CAP) = 0.3 nM and analgesic activity. scitechdaily.commdpi.com |
Exploration of New Biological Applications Beyond Established Categories
While derivatives of this compound have been explored as CETP inhibitors and TRPV1 antagonists, future research is aimed at uncovering novel biological applications. The unique electronic properties conferred by the chloro and trifluoromethyl groups make this scaffold a candidate for interaction with a wide array of biological targets.
One promising area is agrochemicals . Derivatives are being investigated for their potential as herbicides, pesticides, and insecticides, where the trifluoromethyl group can enhance biological potency. scitechdaily.commdpi.com For example, certain thiourea (B124793) compounds containing a chloro-trifluoromethyl-propenyl group have shown moderate insecticidal and fungicidal activity. mdpi.com
In medicinal chemistry , the applications are being broadened beyond the initial findings. Benzoic acid derivatives, in general, are being studied for a range of therapeutic uses:
Antitubercular Agents : Halogenated benzoic acid derivatives have been used in the synthesis of novel compounds targeting mycobacterial enzymes. mdpi.comcornell.edu
Anticancer Agents : The benzoic acid scaffold is present in numerous natural and synthetic compounds with anticancer potential. mdpi.comnih.govmdpi.com Research is ongoing to synthesize new derivatives with improved efficacy.
Antibacterial Agents : Tetrahalogenated benzoic acids are valuable intermediates for creating quinolone carboxylic acids, a class of antibacterial drugs. nih.gov Other derivatives have also shown activity against various bacterial strains. mdpi.comrsc.org
Antiviral Agents : A fusion inhibitor of the influenza A virus has been developed using a related fluorinated benzoic acid derivative, demonstrating potential for antiviral applications. mdpi.com
The screening of halogen-enriched fragment libraries against various biological targets is a modern approach to discover new activities. chemrxiv.orggithub.io This method allows for the identification of novel binding modes and can uncover unexpected therapeutic applications for compounds derived from the this compound core structure.
Development of Advanced Catalytic Systems for Sustainable and Efficient Synthesis
The synthesis of this compound and its derivatives traditionally relies on methods that can be harsh and generate significant waste. A major trend in modern chemistry is the development of advanced catalytic systems that are more efficient, selective, and environmentally friendly, aligning with the principles of green chemistry. beilstein-journals.orgnih.govresearchgate.net
Other catalytic systems are also being explored:
Nickel-based catalysts are being investigated for the hydrodehalogenation of aromatic compounds, which can be a method for detoxification or for creating new, non-halogenated derivatives. scitechdaily.com
Carborane-based Lewis acids have been introduced as novel catalysts for aromatic halogenation using N-halosuccinimides under mild conditions, offering an alternative to harsh traditional methods. mdpi.com
Phase-transfer catalysts , such as crown ethers, have been employed to improve the efficiency and yield of reactions involving substituted benzoic acids, such as in etherification reactions. nih.govstmjournals.com
The move towards green chemistry also involves the use of more benign solvents and reaction conditions. beilstein-journals.orgmdpi.comnih.gov Research into solvent-free synthesis, such as using grinding techniques, and microwave-assisted synthesis is gaining traction as these methods can reduce reaction times, energy consumption, and the use of hazardous solvents. researchgate.net A patented method for synthesizing a related compound highlights the use of a phase-transfer catalyst and a toluene/DMSO mixed solvent system to efficiently remove water and drive the reaction forward, demonstrating an industrially applicable green approach. nih.gov
Interactive Table: Modern Catalytic Approaches
| Catalytic System | Reaction Type | Advantages |
|---|---|---|
| Palladium (Pd) Catalysts | C-H Functionalization, Coupling Reactions | High versatility, enables direct modification of the aromatic ring. cornell.edunih.govrsc.orgresearchgate.net |
| Nickel (Ni) Catalysts | Hydrodehalogenation | Uses non-precious metal, effective for dehalogenation. scitechdaily.com |
| Carborane-based Lewis Acids | Aromatic Halogenation | Mild reaction conditions, applicable to sensitive substrates. mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Predictive Design and Synthesis
A key application of AI/ML is the prediction of bioactivity . By training algorithms on large datasets of known compounds and their biological activities, models can be developed to predict how a novel derivative of this compound might interact with a specific biological target. mdpi.comnih.govgithub.io These models can analyze quantitative structure-activity relationships (QSAR) to identify the molecular features that are most important for a desired effect. mdpi.com Furthermore, in silico molecular docking studies can simulate the binding of a ligand to a protein's active site, providing insights into the potential mechanism of action. mdpi.comarxiv.org
AI is also being used for the de novo design of molecules. Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying rules of chemical space and propose entirely new molecular structures that are optimized for specific properties. nih.govmdpi.comfrontiersin.org This approach could be used to generate novel derivatives of this compound with enhanced potency or improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Another emerging area is the use of ML to predict reaction outcomes and optimize synthetic routes . By analyzing vast amounts of reaction data, AI can help chemists identify the most efficient and sustainable pathways to synthesize a target molecule, reducing the amount of trial-and-error in the lab. For instance, ML models are being developed to predict the bond dissociation energies of complex molecules, which can help in assessing their stability and reactivity in potential synthetic steps. beilstein-journals.org
Design of Multifunctional Materials Incorporating Halogenated and Trifluoromethylated Benzoic Acid Moieties
Beyond its applications in life sciences, the this compound scaffold is a promising building block for the design of advanced functional materials. The presence of both a chloro and a trifluoromethyl group on the aromatic ring imparts unique properties such as thermal stability, chemical resistance, and specific electronic characteristics that are highly desirable in materials science. scitechdaily.commdpi.com
One area of exploration is in the development of polymers and coatings . The stability of the halogenated and trifluoromethylated structure makes it suitable for creating robust materials that can withstand harsh environments. scitechdaily.com These materials could find use in specialized coatings that require enhanced durability and chemical resistance.
Another significant application is in the field of liquid crystals . The rigid core of the benzoic acid derivative, combined with its specific electronic properties, makes it a candidate for designing new liquid crystalline materials. These materials are essential components in display technologies and optical devices.
Furthermore, these benzoic acid derivatives can be used as ligands in the construction of metal-organic frameworks (MOFs) . A recent study reported the synthesis of heterometallic rings using 3,5-bis(trifluoromethyl)benzoic acid as a ligand. These highly ordered, porous structures have potential applications in gas storage, catalysis, and chemical sensing. The specific functional groups on the benzoic acid ligand play a crucial role in dictating the structure and properties of the resulting MOF.
The design of these materials is increasingly being aided by computational methods. AI and machine learning are being used to predict the properties of new materials and to guide the discovery of novel structures with desired functionalities, accelerating the development of the next generation of multifunctional materials. materialsfutures.orgscitechdaily.comrsc.orgfrontiersin.org
Q & A
Basic Research Questions
Q. What are the methodological approaches for synthesizing 3-chloro-2-(trifluoromethyl)benzoic acid?
- Synthetic routes : A common strategy involves sequential functionalization of the benzene ring. The trifluoromethyl group can be introduced via directed ortho-metalation followed by reaction with CF₃ sources (e.g., Ruppert-Prakash reagent). Subsequent chlorination at the 3-position may employ FeCl₃-catalyzed electrophilic substitution or halogen exchange reactions under controlled conditions. Post-synthetic hydrolysis of ester intermediates yields the carboxylic acid .
- Critical considerations : Monitor reaction progress using TLC or HPLC to avoid over-chlorination. Optimize temperature (e.g., 0–40°C) to balance reactivity and selectivity .
Q. How can HPLC be optimized for purity assessment of this compound?
- Methodology : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:0.1% phosphoric acid (55:45 v/v) at 1.0 mL/min. Detection at 254 nm provides sensitivity for aromatic and carboxylic acid moieties. Validate the method with spiked recovery tests (98–103% recovery, RSD <1.2%) to ensure accuracy .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : Assign peaks using ¹H NMR (δ ~13 ppm for COOH, δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~170 ppm for COOH, 110–140 ppm for CF₃ and Cl-substituted carbons).
- X-ray crystallography : Employ SHELX programs (SHELXS for structure solution, SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Use ORTEP-3 for visualization .
Q. How is the pKa of this compound experimentally determined?
- Potentiometric titration : Dissolve the compound in 50% aqueous ethanol and titrate with 0.1 M NaOH. Use a glass electrode to monitor pH, and calculate pKa from the inflection point. Compare results with computational predictions (e.g., DFT) to validate accuracy. Note that electron-withdrawing groups (Cl, CF₃) lower pKa significantly (e.g., ~1.5–3.0 for analogous benzoic acids) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic effects of substituents?
- Approach : Perform geometry optimization at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and natural bond orbital (NBO) charges. Analyze the electron-withdrawing effects of Cl and CF₃ on aromatic ring electron density and carboxyl group acidity. Validate computational pKa values against experimental data .
Q. What reaction mechanisms explain substituent-directed regioselectivity in derivatization?
- Mechanistic insight : The Cl and CF₃ groups direct electrophilic attacks via resonance and inductive effects. For example, nitration may occur at the 4-position due to meta-directing effects of CF₃. Use Hammett σ constants (σₘ for CF₃ = 0.43, σₚ for Cl = 0.23) to predict substituent influence on reaction rates .
Q. How can hydrogen-bonding patterns in crystals inform supramolecular design?
- Graph set analysis : Resolve intermolecular interactions (e.g., O–H···O carboxylic dimers, C–Cl···π contacts) using Etter’s graph theory. Classify motifs as R₂²(8) for dimeric COOH interactions or C(4) chains for extended networks. Correlate packing efficiency with thermal stability via DSC .
Q. How should researchers address contradictions in reported physicochemical data?
- Resolution strategy : Cross-validate pKa or solubility data using orthogonal methods (e.g., UV-Vis titration vs. potentiometry). For crystallographic discrepancies (e.g., unit cell parameters), re-refine data with SHELXL using high-resolution datasets (R₁ < 0.05). Reconcile computational and experimental results via sensitivity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
